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Compound of Interest

Compound Name: Torcitabine

Cat. No.: B1681343 Get Quote

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Troxacitabine

A note on nomenclature: The initial query for "Torcitabine" yielded limited specific data.

However, extensive research exists for a closely related compound, "Troxacitabine." Given the

detailed requirements of this guide, it is presumed that the intended subject was Troxacitabine.

This document will focus on the chemical and biological properties of Troxacitabine.

Torcitabine (CHEMBL554563) is a distinct chemical entity with the molecular formula

C9H13N3O4, while Troxacitabine has the formula C8H11N3O4.[1][2]

Introduction
Troxacitabine ((-)-2'-deoxy-3'-oxacytadine) is a synthetic L-nucleoside enantiomer that has

demonstrated significant cytotoxic activity across a broad spectrum of malignancies.[3] Its

unique "unnatural" stereochemistry confers potent anticancer properties, leading to its

investigation in clinical trials for both solid tumors and hematological cancers, including those

resistant to the commonly used nucleoside analog, cytarabine (ara-C).[3] This guide provides a

comprehensive overview of the chemical properties, mechanism of action, and biological

activity of Troxacitabine.

Chemical Properties
Troxacitabine is a dioxolane derivative and a novel L-configuration deoxycytidine analogue.[1]

Key chemical and physical properties are summarized in the table below.
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Property Value Source

IUPAC Name

4-amino-1-[(2S,4S)-2-

(hydroxymethyl)-1,3-dioxolan-

4-yl]pyrimidin-2-one

PubChem

Molecular Formula C8H11N3O4

Molecular Weight 213.19 g/mol PubChem

CAS Number 145918-75-8

Synonyms
Troxatyl, BCH-4556, (-)-

ODDC, L-Oddc

Mechanism of Action
Troxacitabine exerts its antineoplastic effects through its role as a nucleoside analog. The

process can be summarized in the following steps:

Cellular Uptake and Activation: Troxacitabine is transported into the cell and is activated

through phosphorylation by cellular kinases.[4]

Incorporation into DNA: The activated form of Troxacitabine is incorporated into the growing

DNA chain during replication.[4]

Chain Termination: Due to its unnatural L-configuration, the incorporation of Troxacitabine

halts further DNA polymerization.[1] This is in contrast to natural D-configuration nucleotides.

Inhibition of Cell Proliferation: The termination of DNA synthesis ultimately disrupts tumor cell

proliferation.[1]

A key feature of Troxacitabine is its resistance to inactivation by cytidine deaminase (CD), an

enzyme that can degrade other cytosine nucleoside analogs.[4]
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Caption: Mechanism of action of Troxacitabine.

Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the cytotoxic activity of Troxacitabine in cancer cell lines involves

a cell proliferation assay.
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Caption: Workflow for a cell proliferation assay.

Methodology:

Cell Seeding: Cancer cells (e.g., human colon HT-29 tumor cells) are seeded in 96-well

plates at a specific density (e.g., 2 x 10^6 cells).[3]

Incubation: The plates are incubated for 24 hours to allow for cell adherence.

Treatment: The cells are then treated with a range of concentrations of Troxacitabine.
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Further Incubation: The treated cells are incubated for a defined period, typically 72 hours.

Proliferation Assessment: A proliferation reagent is added to the wells.

Data Acquisition: The absorbance or luminescence is measured using a plate reader to

determine cell viability.

In Vivo Xenograft Studies
To evaluate the antitumor activity of Troxacitabine in a living organism, human tumor xenograft

models are often used.

Methodology:

Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with human tumor

cells.[3]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³).[3]

Randomization and Treatment: The tumor-bearing animals are randomized into treatment

and control groups. Troxacitabine is administered via various schedules, such as single or

multiple bolus intravenous injections or continuous infusion.[3]

Monitoring: Tumor volume and animal body weight are monitored regularly.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, and the antitumor efficacy of Troxacitabine is assessed by comparing tumor growth

between the treated and control groups.

Biological Activity and Clinical Data
Troxacitabine has demonstrated significant antileukemic activity in clinical trials.

Phase I Clinical Trial in Advanced Leukemia
A Phase I study was conducted to determine the toxicity profile, activity, and pharmacokinetics

of Troxacitabine in patients with advanced leukemia.
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Parameter Finding Source

Patient Population

Refractory or relapsed acute

myeloid (AML) or lymphocytic

(ALL) leukemia,

myelodysplastic syndromes

(MDS), or chronic

myelogenous leukemia in

blastic phase (CML-BP)

[5]

Dosing Regimen
Intravenous infusion over 30

minutes daily for 5 days
[5]

Maximum Tolerated Dose

(MTD)
8 mg/m²/d [5]

Dose-Limiting Toxicities (DLTs)
Stomatitis and hand-foot

syndrome
[5]

Pharmacokinetics

Linear over the dose range of

0.72 to 10.0 mg/m²; ~69%

excreted unchanged in urine

[5]

Clinical Activity (AML)

3 complete remissions and 1

partial remission in 30

assessable patients

[5]

Antitumor Activity in Human Xenografts
Preclinical studies in human tumor xenografts have shown that the antitumor activity of

Troxacitabine is schedule-dependent, with continuous infusion being more effective than bolus

injections for similar total doses.[3]

Conclusion
Troxacitabine is a potent L-nucleoside analog with a distinct mechanism of action that leads to

the termination of DNA synthesis in cancer cells. Its resistance to cytidine deaminase and

demonstrated clinical activity in hematological malignancies make it a compound of significant

interest for further drug development. The data presented in this guide, from its fundamental
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chemical properties to its clinical efficacy, underscore the potential of Troxacitabine as an

antineoplastic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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